molecular formula C20H32O2 B14158728 Pimar-8(14)-en-18-oic acid CAS No. 5673-40-5

Pimar-8(14)-en-18-oic acid

Cat. No.: B14158728
CAS No.: 5673-40-5
M. Wt: 304.5 g/mol
InChI Key: BOZVXNYLOGJCKG-UHFFFAOYSA-N
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Description

Pimar-8(14)-en-18-oic acid is a diterpenoid compound that belongs to the pimarane family. It is a naturally occurring resin acid found in various coniferous trees. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pimar-8(14)-en-18-oic acid involves several steps, including Sharpless asymmetric dihydroxylation, Brønsted acid-catalyzed cationic bicyclization, and mild Rh-catalyzed arene hydrogenation . These steps are crucial for constructing the complex 6,6,6-carbocyclic scaffold characteristic of pimarane compounds.

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as the oleoresin of coniferous trees. The extraction process is followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pimar-8(14)-en-18-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

Scientific Research Applications

Pimar-8(14)-en-18-oic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Pimar-8(14)-en-18-oic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

These compounds share some similarities in their chemical structure and biological activities but differ in their specific molecular targets and pathways.

Properties

CAS No.

5673-40-5

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h13,15-16H,5-12H2,1-4H3,(H,21,22)

InChI Key

BOZVXNYLOGJCKG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C

Origin of Product

United States

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